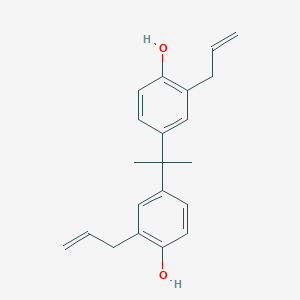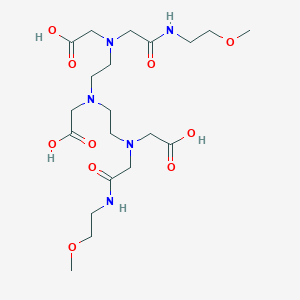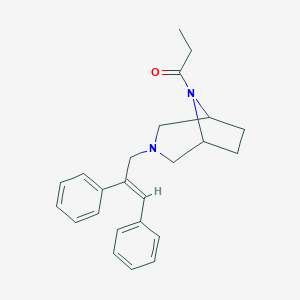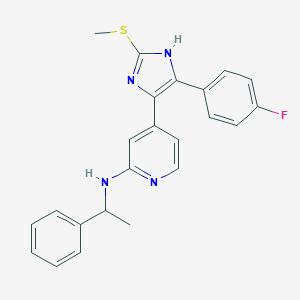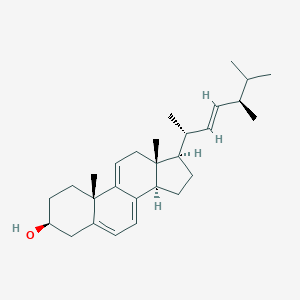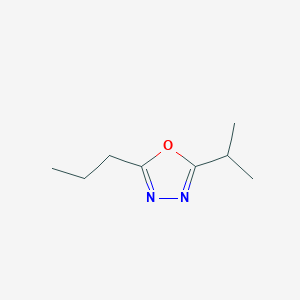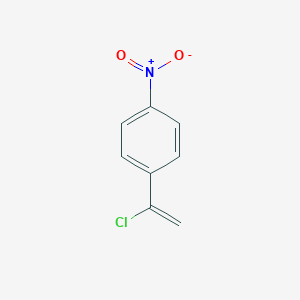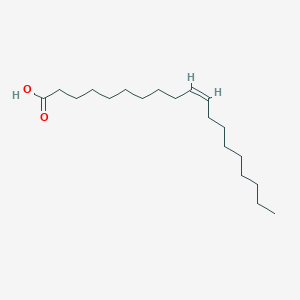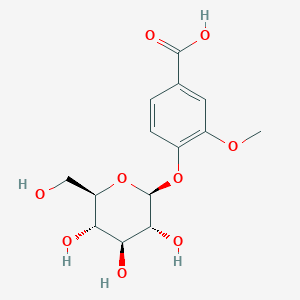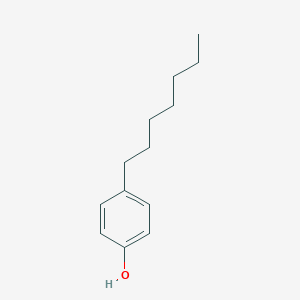![molecular formula C16H22ClN B162585 1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine CAS No. 133763-16-3](/img/structure/B162585.png)
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to ketamine, a well-known anesthetic drug.
Mechanism of Action
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, DCK can produce analgesic and antidepressant effects.
Biochemical and Physiological Effects:
DCK has been shown to produce a range of effects on the body, including sedation, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature. DCK is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its short duration of action and potential for abuse make it difficult to use in long-term studies.
Future Directions
There are several potential future directions for research on DCK, including its use in combination with other drugs for the treatment of depression and anxiety, and its potential use in the treatment of addiction. Additionally, further studies are needed to determine the long-term effects of DCK on the body and its potential for abuse.
Synthesis Methods
The synthesis of DCK involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the N-methylation of the amine group using formaldehyde and formic acid.
Scientific Research Applications
DCK has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have rapid antidepressant effects, similar to ketamine, but with fewer side effects. DCK has also been studied for its potential use in pain management, as it has been shown to have analgesic properties.
properties
CAS RN |
133763-16-3 |
|---|---|
Product Name |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
Molecular Formula |
C16H22ClN |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H22ClN/c1-18(2)12-15-6-4-3-5-14(15)11-13-7-9-16(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
HYFHPRWFNLMZRE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
Other CAS RN |
133763-16-3 |
synonyms |
1-p-chlorobenzyl-2-dimethylaminomethyl-1,2-cyclohexene EM 405 EM-405 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



